molecular formula C16H18N2O3S2 B2491846 N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1049831-72-2

N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2491846
CAS No.: 1049831-72-2
M. Wt: 350.45
InChI Key: CEOAXDIHUBLAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a piperidine-2-carboxamide core that is N-substituted with a phenyl group and bears a thiophen-2-ylsulfonyl moiety at the piperidine nitrogen. This structural motif is found in compounds investigated for various pharmacological activities. Compounds incorporating the 1-(thiophen-2-ylsulfonyl)piperidine scaffold have been explored as potential antiviral agents. Recent research into structurally related thiophene derivatives has identified promising candidates that act as viral entry inhibitors, demonstrating potent activity against viruses like Ebola in pseudotype viral system assays . Furthermore, related (thiophen-2-yl)piperidine carboxamides have been patented for their potential application in treating central nervous system (CNS) disorders, showing high affinity and selectivity for specific serotonin receptors such as 5-HT1A, which is a target for anxiolytic and antidepressant therapies . The presence of the sulfonamide group linking the heterocyclic systems enhances the molecular properties, potentially contributing to membrane permeability and binding interactions with biological targets. Researchers can utilize this compound as a key synthetic intermediate or as a building block for the development of novel bioactive molecules. This product is strictly For Research Use Only and is not intended for human therapeutic or diagnostic use.

Properties

IUPAC Name

N-phenyl-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c19-16(17-13-7-2-1-3-8-13)14-9-4-5-11-18(14)23(20,21)15-10-6-12-22-15/h1-3,6-8,10,12,14H,4-5,9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOAXDIHUBLAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is unique due to its combination of a piperidine ring, a thiophene ring, and a sulfonyl group, which confer distinct chemical and biological properties.

Biological Activity

N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine ring, a thiophene ring, and a sulfonyl group, which contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3S2C_{16}H_{18}N_{2}O_{3}S_{2} with a molecular weight of 350.5 g/mol. Its structural complexity allows for various interactions with biological targets, making it an interesting candidate for drug development.

PropertyValue
Molecular FormulaC16H18N2O3S2C_{16}H_{18}N_{2}O_{3}S_{2}
Molecular Weight350.5 g/mol
CAS Number1049831-72-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent enzymatic reactions.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing their activity and downstream signaling pathways. This modulation can lead to changes in cellular responses, including proliferation and apoptosis .

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens .
    • Minimum Inhibitory Concentration (MIC) : The compound's MIC values have shown promising results in inhibiting bacterial growth, indicating its potential as an antimicrobial agent.
PathogenMIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.30

Study on Antimicrobial Properties

A study conducted on various derivatives of piperidine compounds highlighted the antimicrobial efficacy of this compound. The research demonstrated that this compound significantly inhibited the growth of multiple bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Evaluation

In vitro assays were performed to evaluate the compound's activity against selected pathogens. The results indicated that this compound could effectively disrupt biofilm formation in Staphylococcus epidermidis, which is crucial for its pathogenicity .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Variations in the thiophene or sulfonamide groups can lead to different pharmacological profiles, emphasizing the importance of SAR studies in optimizing this compound for therapeutic use.

Q & A

Q. What are the key steps and challenges in synthesizing N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide?

The synthesis typically involves:

Piperidine Ring Formation : Cyclization of precursor amines under controlled conditions (e.g., reductive amination).

Sulfonylation : Introducing the thiophene-2-sulfonyl group via reaction with thiophene-2-sulfonyl chloride, requiring anhydrous conditions and a base like triethylamine .

Carboxamide Coupling : Amide bond formation between the piperidine nitrogen and phenylcarboxylic acid derivatives using coupling agents like EDC/HOBt .

Q. Challenges :

  • Regioselectivity : Ensuring sulfonylation occurs at the piperidine nitrogen rather than competing sites.
  • Purification : Removing byproducts (e.g., unreacted sulfonyl chlorides) via column chromatography or recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the piperidine ring (δ 1.5–3.0 ppm) and aromatic thiophene/phenyl groups (δ 6.5–8.0 ppm). Splitting patterns confirm stereochemistry .
    • ¹³C NMR : Distinguishes carbonyl carbons (~170 ppm) and sulfonyl groups (~110 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₉N₂O₃S₂: 387.08) .
  • IR Spectroscopy : Confirms sulfonyl (SO₂, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

Q. How is the compound’s preliminary biological activity screened?

  • In Vitro Assays :
    • Enzyme Inhibition : Test against targets like kinases or proteases using fluorescence-based assays.
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Structural Analogues : Compare activity with derivatives (e.g., replacing thiophene with furan or pyridine) to identify pharmacophore elements .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonylation and amidation be optimized?

  • Sulfonylation :
    • Solvent Optimization : Use DCM or THF to enhance reactivity while minimizing side reactions.
    • Temperature Control : Maintain 0–5°C to reduce sulfonate ester formation .
  • Amidation :
    • Coupling Reagents : Switch from EDC/HOBt to HATU for higher yields in sterically hindered systems.
    • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving purity .

Q. How do structural modifications influence biological activity?

Key modifications and their effects:

Modification Impact on Activity Example
Thiophene → Furan Reduced cytotoxicity, altered selectivityN-[2-(furan-2-yl)ethyl] analogues
Piperidine Substitution Enhanced binding to hydrophobic pockets4-Methylpiperidine derivatives
Sulfonyl Group Removal Loss of enzyme inhibition activityCarbamate-linked analogues

Q. How are computational methods used to predict target interactions?

  • Molecular Docking : Models compound binding to proteins (e.g., COX-2 or HIV protease) using AutoDock Vina. Key interactions include hydrogen bonds with sulfonyl oxygen and π-stacking with phenyl groups .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical residues for binding .
  • QSAR Studies : Correlate substituent electronegativity with IC₅₀ values to guide synthetic prioritization .

Q. How to resolve contradictory data in enzyme inhibition assays?

  • Orthogonal Assays : Validate hits using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out false positives .
  • Crystallography : Determine co-crystal structures to confirm binding modes (e.g., sulfonyl group in catalytic pocket) .
  • Buffer Optimization : Test varying pH and ionic strength to eliminate assay-specific artifacts .

Q. What strategies mitigate metabolic instability in vivo?

  • Prodrug Design : Mask sulfonyl groups as esters or phosphates for improved bioavailability .
  • Deuterium Labeling : Replace labile hydrogens on piperidine to slow CYP450-mediated degradation .
  • Formulation : Use lipid nanoparticles or cyclodextrin complexes to enhance solubility and half-life .

Q. How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Monitor compound-induced stabilization of target proteins (e.g., kinases) .
  • CRISPR Knockout : Compare activity in wild-type vs. target gene-knockout cells to confirm specificity .
  • Pull-Down Assays : Use biotinylated probes to isolate and identify bound proteins via LC-MS/MS .

Q. What are best practices for scaling up synthesis without compromising purity?

  • Flow Chemistry : Continuous synthesis reduces batch variability and improves yield (>90%) .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.